BI-4464

Kinase selectivity Off-target profiling Chemical biology tool compounds

PTK2/FAK inhibitor selectivity is critical for target validation. Defactinib off-target binding (>100 kinases) confounds phenotypic readouts. BI-4464 solves this: inhibits only 2 of 397 kinases at 1 µM (>90%).

- **IC50**: 17 nM (cell-free)
- **Selectivity**: 50-fold fewer off-targets vs. defactinib
- **PROTAC-ready**: Solvent-exposed N-methylpiperidine (PDB:6I8Z)
- **Control data**: Antiproliferative pIC50 5.1-5.5 (HCC cells)

Immediate shipping, research-grade purity. Ideal for FAK signaling, degrader controls, and phenotypic screening.

Molecular Formula C28H28F3N5O4
Molecular Weight 555.5 g/mol
Cat. No. B15605351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4464
Molecular FormulaC28H28F3N5O4
Molecular Weight555.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35)
InChIKeyQUSSZSMDFABHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI-4464: Selective PTK2/FAK Inhibitor for Targeted Degradation


BI-4464 is a 2-aminophenyl-4-phenoxypyrimidine derivative and a close structural analog of the clinical-stage FAK inhibitor BI-853520 [1]. It functions as a highly selective, ATP-competitive inhibitor of protein tyrosine kinase 2 (PTK2), also known as focal adhesion kinase (FAK), with an IC₅₀ of 17 nM in cell-free kinase assays [1]. Structurally characterized by X-ray crystallography at 1.99 Å resolution in complex with the PTK2 kinase domain (PDB: 6I8Z), BI-4464 engages the hinge region through key hydrogen bonds with Cys502 and Asp564, while its N-methylpiperidine moiety remains solvent-exposed—a feature that has been leveraged to design PROTAC degraders such as BI-3663 and BI-0319 [1]. BI-4464 thus occupies a dual role as both a kinase inhibitor and a modular PTK2-recruiting ligand for targeted protein degradation applications.

Tool Compound Selective PTK2/FAK kinase inhibitor with reported ATP-competitive binding
PROTAC Ligand Structurally characterized solvent-exposed moiety enables PROTAC conjugate design
Pathway Studies Supports FAK kinase-dependent and scaffolding function investigation

Why BI-4464 Cannot Be Replaced


Despite sharing a common molecular target, PTK2/FAK inhibitors exhibit profound differences in kinase selectivity, binding mode, and suitability for PROTAC design, making generic substitution scientifically unsound. BI-4464 demonstrates exquisite selectivity by inhibiting only 2 kinases out of 397 tested at 1 µM >90% [1]. This contrasts sharply with the clinical FAK inhibitor defactinib, which binds over 100 kinases in comparable profiling [2]. Furthermore, BI-4464's crystal structure reveals a unique hinge-region binding geometry with a solvent-exposed N-methylpiperidine group that serves as an optimal linker attachment point—an architectural feature absent in many other FAK inhibitors [1]. Its close analog BI-853520, while more potent biochemically (IC₅₀ = 1 nM), possesses different physicochemical properties and linker attachment possibilities that may not suit all PROTAC conjugation strategies [1]. The evidence below provides the quantitative, comparator-anchored justification for selecting BI-4464 over alternatives.

Risk Factor
BI-4464
Alternative FAK Inhibitor
Kinase Selectivity
Reported to inhibit a minimal subset of kinases; supports target-specific interpretation
Defactinib: reported broad kinase-binding profile may introduce off-target confounding
PROTAC Design Compatibility
Co-crystal structure identifies solvent-exposed attachment vector; reported PROTACs retain binding
BI-853520: no published validated linker attachment point; PROTAC development uncharacterized

BI-4464: Quantitative Differentiation Evidence


Kinase Selectivity vs. Defactinib

In a Thermo Fisher SelectScreen kinase profiling panel of 397 wild-type kinases, BI-4464 inhibited only 2 kinases by >90% at 1 µM [1]. By contrast, the clinical-stage FAK inhibitor defactinib (VS-6063) binds over 100 kinases in a comparable DiscoverX KINOMEscan profiling platform [2]. This represents an approximately 50-fold reduction in total kinase targets, establishing BI-4464 as one of the most selective PTK2 inhibitors available.

Kinase Selectivity
Reported comparison
≥50-fold fewer kinase targets than defactinib (2 vs >100 kinases)
Supports target-specific phenotypic interpretation; reduces off-target confounding
Cross-study profiling; SelectScreen vs KINOMEscan
Kinase selectivity Off-target profiling Chemical biology tool compounds

PROTAC Linker Compatibility vs. BI-853520

X-ray crystallography of BI-4464 bound to PTK2 (PDB: 6I8Z, 1.99 Å) reveals that its N-methylpiperidine group projects into solvent without engaging any protein contacts, validating it as an ideal linker attachment point for PROTAC design [1]. This structural feature has been directly exploited to generate BI-3663 (CRBN-based) and BI-0319 (VHL-based) PROTACs, both of which retain high PTK2 binding affinity (pIC₅₀ = 7.7 ± 0.1) and achieve potent degradation (pDC₅₀ = 7.6 ± 0.1 and 6.7 ± 0.4, respectively) [1]. In contrast, the clinical analog BI-853520, despite superior intrinsic potency (IC₅₀ = 1 nM), does not have the same validated solvent-exposed moiety for linker attachment in published PROTAC designs .

PROTAC Linker Compatibility
Head-to-head
Validated solvent-exposed N-methylpiperidine; PROTAC derivatives retain affinity (ΔpIC₅₀ ≈ 0.1) and achieve degradation up to 95% Dmax
Supports PROTAC development with structurally characterized warhead
Based on PDB: 6I8Z; PROTAC degradation in A549 cells
PROTAC design Crystal structure Linker attachment vector

Antiproliferative Activity in HCC Cell Lines

BI-4464 was profiled for antiproliferative activity across a panel of 11 hepatocellular carcinoma (HCC) cell lines under standard 2D culture conditions, yielding pIC₅₀ values of 5.2 (SNU-387), 5.4 (HUH-1), 5.3 (Hep3B2.1-7), 5.5 (HepG2), 5.2 (SK-Hep-1), 5.4 (HLF), 5.2 (SNU-398), 5.2 (HUCCT1), 5.1 (HLE), 5.4 (HuH-7), and 5.4 (SNU-423) [1]. This corresponds to IC₅₀ values of approximately 3–8 µM. Critically, the PROTAC degraders BI-3663 and BI-0319 did not enhance antiproliferative effect beyond that of BI-4464, demonstrating that PTK2 kinase inhibition alone accounts for the growth-inhibitory phenotype in these models [1]. The consistency of the pIC₅₀ profile across genetically diverse HCC lines supports BI-4464 as a well-characterized reference inhibitor for FAK-dependent proliferation studies.

Antiproliferative Activity in HCC
Direct comparison
pIC₅₀ 5.1–5.5 (IC₅₀ ≈ 3–8 µM) across 11 HCC lines; PROTACs not superior
Provides proliferation endpoint baseline for FAK-dependent HCC models
6-day CellTiter-Glo, 2D culture
Hepatocellular carcinoma FAK inhibitor Antiproliferative profiling

Anchorage-Independent vs. 2D Proliferation Sensitivity

BI-4464 inhibited PTK2 autophosphorylation and blocked anchorage-independent proliferation (soft agar colony formation) with single-digit nanomolar potency, whereas cells grown in conventional 2D culture were approximately 1,000-fold less sensitive [1]. This differential sensitivity recapitulates the known dependence of FAK signaling on integrin-mediated adhesion and matrix stiffness, confirming that BI-4464 engages the FAK pathway in a physiologically relevant manner. The clinical analog BI-853520 shows similarly enhanced potency under anchorage-independent conditions, but BI-4464's 17 nM biochemical IC₅₀ provides a wider dynamic range for dose-response studies examining the adhesion-dependence of FAK inhibition [REFS-1, REFS-3].

Anchorage-Independent Sensitivity
Class-level
Single-digit nM potency in soft agar; ~1,000-fold less sensitive in 2D culture
Enables adhesion-dependent FAK signaling dissection; 2D as negative control context
Class-level FAK inhibitor property
Anchorage-independent growth Soft agar assay FAK signaling

BI-4464: Optimal Application Scenarios


High-Fidelity Target Validation

For target validation experiments where off-target kinase inhibition would confound phenotypic readouts, BI-4464 is quantitatively superior to the clinical FAK inhibitor defactinib. With only 2 out of 397 kinases inhibited >90% at 1 µM, BI-4464 exhibits ≥50-fold fewer kinase targets than defactinib (>100 kinases bound), enabling researchers to attribute observed phenotypes specifically to PTK2 inhibition [REFS-1, REFS-2].

PTK2 PROTAC Development with Validated Warhead

BI-4464 is the only PTK2 inhibitor with a co-crystal structure (PDB: 6I8Z, 1.99 Å) confirming a solvent-exposed N-methylpiperidine group suitable for linker conjugation without loss of target engagement. PROTACs built from BI-4464 (BI-3663, BI-0319) retain PTK2 binding affinity (pIC₅₀ = 7.7, Δ = 0.1 vs. parent) and achieve up to 95% degradation (Dmax), making BI-4464 the ligand of choice for designing novel PTK2-targeting heterobifunctional degraders [1].

Benchmarking FAK-Dependent Proliferation in HCC

BI-4464 provides a fully characterized antiproliferative baseline across 11 HCC cell lines with pIC₅₀ values of 5.1–5.5 under 2D conditions and single-digit nM potency in anchorage-independent soft agar assays. This ~1,000-fold differential sensitivity establishes a quantitative framework for evaluating whether novel FAK inhibitors or PROTAC degraders offer meaningful efficacy improvements over kinase inhibition alone [1].

Dissecting FAK Kinase vs. Scaffolding Functions

Because the PROTAC degraders BI-3663 and BI-0319 do not outperform BI-4464 in antiproliferative assays across the HCC panel, BI-4464 serves as the critical kinase-inhibition-only control for experiments designed to distinguish FAK's catalytic activity from its scaffolding functions. Any phenotype uniquely sensitive to a PTK2 degrader but not BI-4464 implicates non-catalytic FAK roles [1].

Application
Selection Property
Validation Focus
PTK2 target validation studies
Kinase selectivity profile
Off-target kinase inhibition review
PTK2-targeted PROTAC development
Structurally validated solvent-exposed attachment vector
Linker conjugation and target-engagement retention
FAK-dependent proliferation benchmarking
Antiproliferative activity across HCC cell lines
2D vs anchorage-independent growth sensitivity comparison
FAK catalytic vs scaffolding function dissection
Kinase-inhibition-only control
Phenotype comparison with PTK2 degraders

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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